

A Comparative Analysis of Iosimenol and Non-ionic Dimeric Contrast Media

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Compound of Interest

Compound Name: *Iosimenol*

Cat. No.: *B1672088*

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This guide provides a detailed comparison between **Iosimenol**, a newer iso-osmolar, non-ionic, dimeric iodinated contrast medium, and other established non-ionic dimeric contrast media, with a primary focus on Iodixanol. The comparison is based on physicochemical properties, clinical performance data, and cellular mechanisms of action, supported by experimental evidence.

Physicochemical Properties: A Focus on Viscosity

A key differentiator among iso-osmolar contrast media is viscosity. While both **Iosimenol** and Iodixanol are designed to be iso-osmolar with blood (approximately 290 mOsm/kg H₂O) to improve physiological tolerance, they exhibit notable differences in viscosity.^[1] Non-ionic dimeric media like Iodixanol are known to be more viscous, which can make intravascular injection more challenging, especially at high flow rates or through thin catheters.^[2] **Iosimenol** was developed to address this limitation, offering iso-osmolality with a lower viscosity.^[1]

Preclinical studies have confirmed that **Iosimenol** is less viscous than other isotonic contrast media, affording it a viscosity profile more akin to hypertonic monomeric agents.^[3] This lower viscosity is a significant physicochemical advantage.^[1]

Table 1: Comparison of Physicochemical Properties

Property	Iosimenol	Iodixanol
Iodine Concentration (mg I/mL)	340	270
Osmolality (mOsm/kg H ₂ O)	~290 (Iso-osmolar)	290
Viscosity at 20°C (mPa·s)	Lower than Iodixanol ¹	26.6
Viscosity at 37°C (mPa·s)	Lower than Iodixanol ¹ [1]	11.8

¹Specific values from a product monograph are not available in the cited search results, but preclinical and clinical studies consistently report that **Iosimenol** has a significantly lower viscosity than Iodixanol at equivalent iodine concentrations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The quantitative data presented in this guide are derived from standard experimental methodologies.

Viscosity Measurement

The viscosity of contrast media is determined using a commercially available viscometer. The protocol involves:

- Calibrating the instrument according to the manufacturer's instructions.
- Placing a defined volume of the contrast medium sample into the instrument.
- Maintaining a constant, controlled temperature (e.g., 20°C for room temperature and 37°C for body temperature).
- Measuring the resistance to flow, from which the dynamic viscosity is calculated and typically expressed in millipascal-seconds (mPa·s).
- Performing multiple measurements for each sample to ensure reproducibility.

Osmolality Measurement

The osmolality of solutions is measured using an osmometer, most commonly employing the freezing-point depression method. The general procedure is as follows:

- The apparatus is calibrated using standard solutions of known osmolality that span the expected range of the test solution. The zero point is set using pure water.
- A small volume (typically 50-150 μL) of the contrast medium is introduced into the measurement cell.
- The sample is super-cooled to a temperature below its expected freezing point.
- Freezing is initiated (e.g., by stirring with a wire), causing the sample to partially crystallize. The heat of fusion raises the sample's temperature to its precise freezing point.
- A thermistor measures this freezing point. The depression of the freezing point compared to that of pure water is directly proportional to the osmolality of the solution. The result is expressed in milliosmoles per kilogram of water ($\text{mOsm/kg H}_2\text{O}$).

Clinical Performance Comparison

Phase II clinical trials have directly compared **losimenol** and Iodixanol in both intra-arterial and intravenous applications, providing data on safety and efficacy.

Safety and Tolerability

In a randomized, controlled study involving 144 adult patients, both **losimenol** and Iodixanol were well tolerated.^[2] The most frequently reported adverse drug reaction for both agents was a sensation of warmth.^[2] **losimenol** was associated with a lower incidence of this sensation compared to Iodixanol, particularly following intra-arterial injection.^[2]

Table 2: Incidence of Warmth Sensation (Adverse Drug Reaction)

Administration Route	Iosimenol	Iodixanol
Intravenous (CT)	26.2%	31.6%
Intra-arterial (Angiography)	43.7%	59.4%
Overall	33.8%	44.3%
(Data sourced from a Phase 2 clinical trial comparing Iosimenol and Iodixanol)[2]		

Efficacy

Efficacy, assessed by X-ray attenuation in a Computed Tomography (CT) trial, was found to be comparable between the two contrast media.[2] A slightly higher aortic attenuation was observed with **Iosimenol** 340 compared to Iodixanol 320, though this difference was not statistically significant.[2] This small difference is likely attributable to the higher iodine concentration of the **Iosimenol** formulation used in the trial.[2]

Table 3: Aortic Attenuation in Computed Tomography

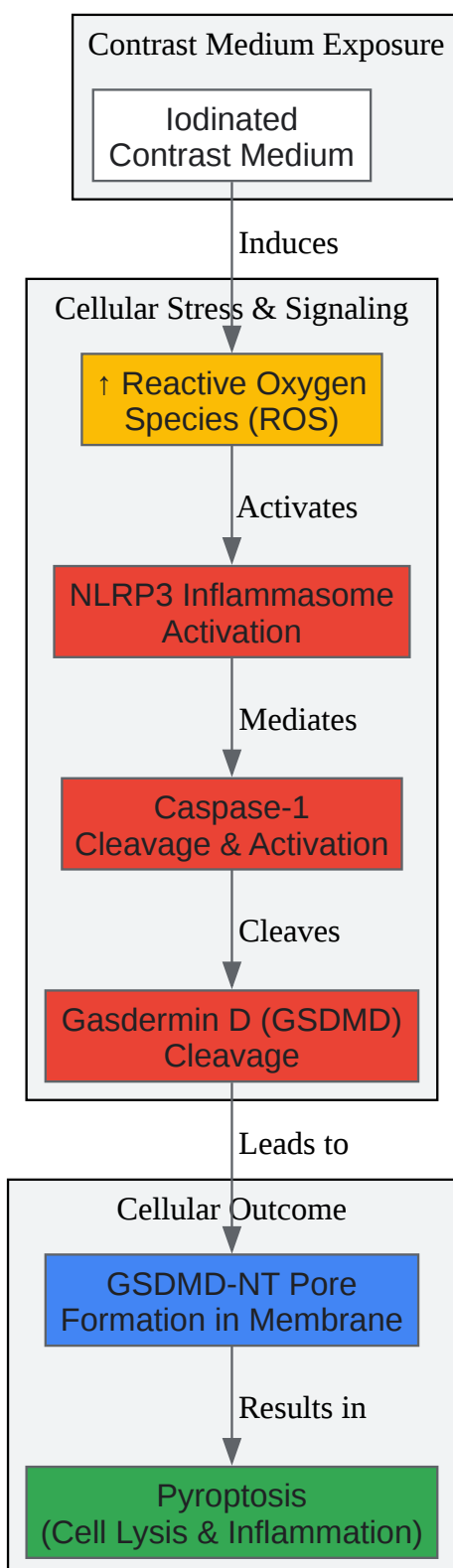
Contrast Medium	Aortic Attenuation (Hounsfield Units, HU)
Iosimenol 340	Slightly higher than Iodixanol 320
Iodixanol 320	Baseline for comparison
(Data sourced from a Phase 2 clinical trial. The average difference was 5% and 7% in favor of Iosimenol across two centers, but was not statistically significant)[2]	

Cellular Mechanisms in Contrast Media-Induced Nephrotoxicity

A primary safety concern with all iodinated contrast media is the risk of contrast-induced acute kidney injury (CI-AKI). The pathophysiology is complex, but a key mechanism involves

oxidative stress and the generation of reactive oxygen species (ROS) in renal tubular cells. This can trigger inflammatory pathways and lead to programmed cell death, such as pyroptosis.

One identified signaling pathway involves the activation of the NLRP3 inflammasome. ROS can activate this complex, leading to the cleavage of Caspase-1, which in turn cleaves Gasdermin D. The N-terminal fragment of Gasdermin D then forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines—a process known as pyroptosis.



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